3'-Cyano-2,2-dimethylbutyrophenone

Overview

Description

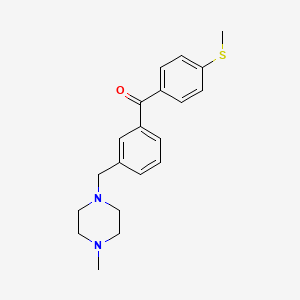

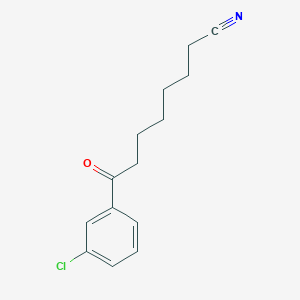

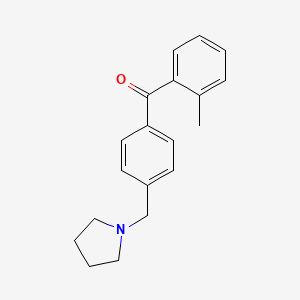

3’-Cyano-2,2-dimethylbutyrophenone, also known as CBDP, is a chemical compound. It has a CAS Number of 898765-13-4 and a molecular weight of 201.27 . The IUPAC name for this compound is 3-(2,2-dimethylbutanoyl)benzonitrile .

Molecular Structure Analysis

The molecular formula of 3’-Cyano-2,2-dimethylbutyrophenone is C13H15NO . The InChI code for this compound is 1S/C13H15NO/c1-4-13(2,3)12(15)11-7-5-6-10(8-11)9-14/h5-8H,4H2,1-3H3 .Physical And Chemical Properties Analysis

The molecular weight of 3’-Cyano-2,2-dimethylbutyrophenone is 201.27 .Scientific Research Applications

Catalytic Applications

A study by Martins et al. (2016) describes the synthesis and application of a dimethyltin(IV) compound derived from a Schiff base, which was used as a heterogeneous catalyst for the Baeyer–Villiger oxidation of ketones to esters or lactones. This process involved using aqueous hydrogen peroxide as an oxidant under solvent-free conditions, facilitated by either ultrasound or microwave irradiation. The catalyst showed high conversions for various ketones, including 3,3-dimethyl-2-butanone, indicating its potential utility in synthetic chemistry and industrial applications where 3'-Cyano-2,2-dimethylbutyrophenone could be involved as a substrate or product of interest (Martins, Hazra, Silva, & Pombeiro, 2016).

Synthesis and Chemical Transformations

The synthesis of 3-trimethylsilyl-4-dimethyl(phenyl)silylbut-3-en-2-one, a β-functionalised Michael acceptor, as reported by Fleming et al. (1992), demonstrates the chemical versatility of ketone derivatives related to this compound. This work highlights the potential of such compounds in creating complex organic structures, which could be pivotal in the development of new materials, pharmaceuticals, and chemicals (Fleming, Newton, Sabin, & Zammattio, 1992).

Photoreactions and Photochemistry

A study conducted by Mattes and Farid (1986) on the photochemical electron-transfer reactions of 1,1-diarylethylenes provides insights into the behavior of aromatic compounds under light irradiation, which could be relevant for compounds similar to this compound. Understanding these reactions is crucial for applications in photodynamic therapy, solar energy conversion, and the development of light-responsive materials (Mattes & Farid, 1986).

Eco-friendly Synthesis Methods

Almarhoon et al. (2020) explored the use of ultrasonication for the N-cyanoacylation and synthesis of amino acid ester derivatives, showcasing an eco-friendly alternative to conventional heating methods. This approach, involving less reaction time and higher yields, underscores the importance of green chemistry principles in synthesizing derivatives of this compound, potentially enhancing the sustainability of chemical manufacturing processes (Almarhoon, Al Rasheed, & El‐Faham, 2020).

Properties

IUPAC Name |

3-(2,2-dimethylbutanoyl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO/c1-4-13(2,3)12(15)11-7-5-6-10(8-11)9-14/h5-8H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYFXXDVUMWFGPE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(C)C(=O)C1=CC=CC(=C1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40642423 | |

| Record name | 3-(2,2-Dimethylbutanoyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40642423 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898765-13-4 | |

| Record name | 3-(2,2-Dimethylbutanoyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40642423 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4'-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]-4-thiomethyl benzophenone](/img/structure/B1614167.png)